Boc-Glu(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

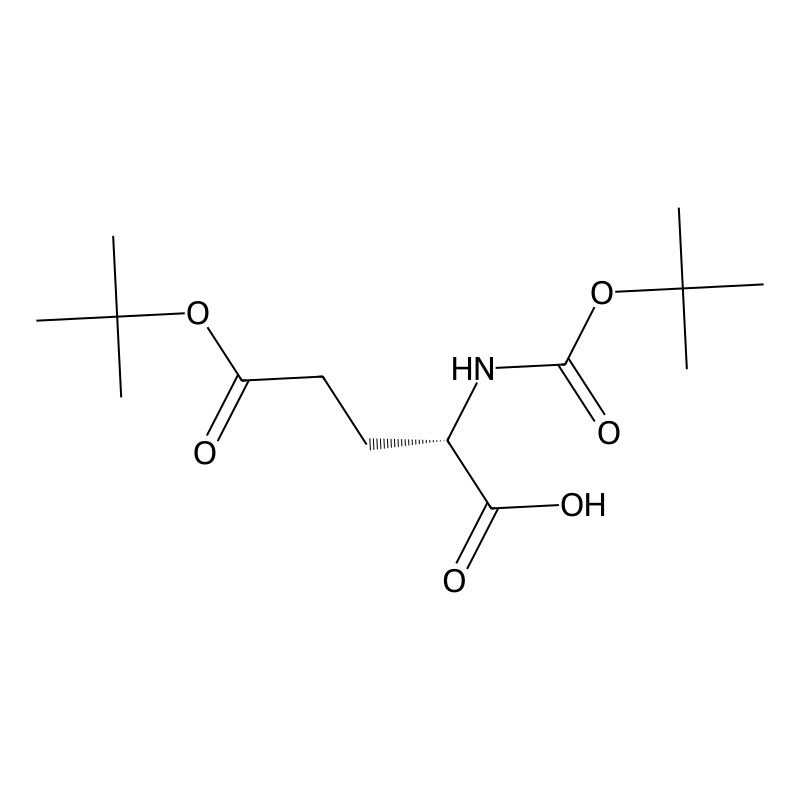

Boc-Glu(OtBu)-OH, or N-alpha-t-Butyloxycarbonyl-L-glutamic acid with a tert-butyl ester, is a derivative of glutamic acid commonly used in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group at the amine site and a tert-butyl ester at the carboxylic acid site. This structural configuration enhances its stability and solubility, making it suitable for various synthetic applications in organic chemistry and biochemistry.

The molecular formula of Boc-Glu(OtBu)-OH is C₁₄H₂₅NO₆, with a molecular weight of approximately 303.35 g/mol. It is characterized by its ability to undergo specific

Boc-Glu(OtBu)-OH, also known as N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in scientific research for solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function

Boc-Glu(OtBu)-OH serves two important functions in SPPS:

- N-terminal protection: The Boc (tert-butyloxycarbonyl) group protects the free amino group (N-terminus) of the glutamate residue. This prevents unwanted reactions with the N-terminus during peptide chain assembly [].

- Glutamate with tert-butyl ester side chain: The OtBu (tert-butyl) group modifies the side chain of the glutamate residue, converting the carboxylic acid group into a tert-butyl ester. This temporary modification allows for controlled deprotection later in the synthesis process to reveal the reactive carboxylic acid group necessary for peptide bond formation [].

Benefits of Boc-Glu(OtBu)-OH:

- Peptide Bond Formation: The compound can react with other amino acids or peptide derivatives to form peptide bonds, particularly in solid-phase peptide synthesis.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amine functional group for further reactions. Similarly, the tert-butyl ester can be hydrolyzed to yield glutamic acid .

- Coupling Reactions: It can undergo coupling with various electrophiles, facilitating the construction of more complex peptide structures .

Boc-Glu(OtBu)-OH itself does not exhibit significant biological activity but serves as an important building block in the synthesis of bioactive peptides and proteins. Glutamic acid derivatives are known to play roles in neurotransmission and cellular signaling, making this compound valuable in research related to neurobiology and pharmacology .

The synthesis of Boc-Glu(OtBu)-OH typically involves several steps:

- Protection of Glutamic Acid: Glutamic acid is first reacted with Boc anhydride to introduce the Boc protecting group.

- Formation of Tert-Butyl Ester: The carboxylic acid group is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

- Purification: The product is purified through techniques such as crystallization or chromatography to obtain high-purity Boc-Glu(OtBu)-OH .

Boc-Glu(OtBu)-OH is primarily used in:

- Peptide Synthesis: As a protected amino acid, it is integral in synthesizing peptides through solid-phase techniques.

- Research: It serves as a reagent in biochemical assays and studies involving protein interactions and modifications .

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their roles in biological processes.

Studies involving Boc-Glu(OtBu)-OH focus on its interactions during peptide synthesis and how these affect the stability and efficacy of synthesized peptides. The compound's behavior during coupling reactions has been analyzed to optimize conditions for better yields and purity of final products . Additionally, research into its role as a substrate in enzymatic reactions provides insights into its functional properties within biological systems.

Boc-Glu(OtBu)-OH shares structural similarities with other protected amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-Aspartic Acid | Similar Boc protection at amine site | Used for synthesizing aspartate-containing peptides |

| Boc-Lysine | Contains a lysine side chain | More basic due to additional amine group |

| Fmoc-Glu(OtBu)-OH | Fmoc protection instead of Boc | Different stability profile; often used in alternative synthesis methods |

| Z-Glu-OtBu | Z protection at amine site | Different reactivity; used for specific coupling reactions |

Boc-Glu(OtBu)-OH is unique due to its combination of protective groups that enhance solubility and stability while allowing selective deprotection under mild conditions, making it particularly versatile for peptide synthesis applications . Its properties facilitate efficient coupling reactions while maintaining compatibility with various synthetic strategies.

tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester exhibits a complex molecular architecture characterized by multiple protecting groups strategically positioned to enable selective synthetic transformations. The compound possesses the molecular formula C₁₄H₂₅NO₆ with a molecular weight of 303.35 grams per mole, representing a doubly protected derivative of the naturally occurring amino acid glutamic acid. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-5-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid, which precisely describes the stereochemical configuration and functional group arrangement. The molecule incorporates two distinct tert-butyl-based protecting groups: the tert-butyloxycarbonyl group protecting the alpha-amino functionality and the tert-butyl ester group protecting the gamma-carboxyl functionality of the glutamic acid side chain.

The structural complexity of this compound is reflected in its extensive nomenclature variations found throughout chemical literature. Alternative systematic names include 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate and N-tert-Butoxycarbonyl-L-glutamic acid gamma-tert-butyl ester. Commercial suppliers and research publications frequently employ abbreviated nomenclature such as tert-butyloxycarbonyl-Glu(OtBu)-OH, though the complete chemical name provides the most accurate structural description. The compound's Chemical Abstracts Service number 13726-84-6 serves as the definitive identifier across all chemical databases and regulatory systems.

Table 1: Physical and Chemical Properties of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester

The stereochemical configuration of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester corresponds to the L-enantiomer of glutamic acid, maintaining the natural (S)-configuration at the alpha-carbon center. This stereochemical integrity proves essential for biological activity in synthesized peptides and proteins. The optical rotation data confirms the compound's chiral purity, with specific rotation values indicating minimal racemization during synthesis and storage. The compound's predicted acid dissociation constant of 3.82 reflects the presence of the free alpha-carboxyl group, which remains unprotected to enable peptide bond formation during synthetic procedures.

Historical Development in Peptide Synthesis

The development of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester emerged from the revolutionary solid-phase peptide synthesis methodology pioneered by Bruce Merrifield in the early 1960s. Merrifield's initial work proposed the use of polystyrene-based solid supports for stepwise peptide assembly from the C-terminus to N-terminus using N-alpha-protected amino acids. The original methodology employed benzyloxycarbonyl as an alpha-amino protecting group with dicyclohexylcarbodiimide coupling chemistry, but this approach presented significant limitations in terms of protecting group orthogonality and reaction efficiency.

The introduction of the tert-butyloxycarbonyl protecting group system represented a fundamental advancement in peptide synthesis strategy, as documented in Merrifield's 1967 publications. This protective group strategy enabled the development of "relative acidolysis" methodology, where the N-alpha-protecting tert-butyloxycarbonyl group demonstrated lability in the presence of moderate acid such as trifluoroacetic acid, while side-chain-protecting benzyl-based groups and peptide-resin linkages remained stable under these conditions. The side-chain protecting groups and resin linkages required strong acid treatment with hydrogen fluoride for final deprotection and peptide release, establishing a hierarchical protection strategy that enabled complex peptide synthesis.

The first automated peptide synthesizer based on tert-butyloxycarbonyl solid-phase peptide synthesis was constructed by Merrifield, Stewart, and Jernberg in 1966, marking the beginning of automated peptide production capabilities. From the 1960s through the 1980s, tert-butyloxycarbonyl-based solid-phase peptide synthesis underwent continuous refinement and optimization, establishing this methodology as the dominant approach for peptide synthesis. The success of this strategy enabled the synthesis of complex proteins including interleukin-3 and active enzymes such as ribonuclease A, demonstrating the practical utility of tert-butyloxycarbonyl protecting group chemistry in producing biologically active macromolecules.

Table 2: Historical Milestones in tert-Butyloxycarbonyl Peptide Synthesis

The chemical mechanism underlying tert-butyloxycarbonyl protection involves the formation of a carbamate linkage between the amino acid nitrogen and the tert-butyloxycarbonyl group, creating a stable amide bond that masks the nucleophilic character of the amino group. Deprotection occurs through acid-catalyzed hydrolysis, where protonation of the carbonyl oxygen facilitates elimination of the tert-butyl cation intermediate, followed by decarboxylation to regenerate the free amino group. This mechanism requires careful consideration of reaction conditions to prevent side reactions involving the highly reactive tert-butyl cation, often necessitating the use of carbocation scavengers such as anisole or thioanisole.

Role in Modern Organic Chemistry

Contemporary applications of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester extend far beyond traditional peptide synthesis, encompassing diverse areas of medicinal chemistry, materials science, and bioconjugate chemistry. Modern synthetic strategies exploit the compound's orthogonal protecting group architecture to enable complex multi-step synthetic sequences that would be impossible with simpler protecting group systems. The dual protection strategy allows for selective manipulation of either the alpha-carboxyl group for peptide bond formation or the gamma-carboxyl group for side-chain modifications, providing synthetic chemists with unprecedented control over molecular assembly processes.

Advanced peptide synthesis methodologies now incorporate microwave-assisted coupling reactions that significantly enhance the efficiency of tert-butyloxycarbonyl-glutamic acid gamma-tert-butyl ester incorporation into growing peptide chains. Liberty peptide synthesizers utilizing microwave heating can achieve coupling reactions in as little as five minutes at temperatures up to 75°C, dramatically reducing synthesis times while maintaining high coupling efficiencies. These modern approaches employ optimized coupling cocktails containing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and N,N'-diisopropylcarbodiimide in N-methyl-2-pyrrolidinone, achieving superior results compared to traditional room-temperature protocols.

The integration of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester into pharmaceutical development programs demonstrates its continued relevance in drug discovery applications. Modern medicinal chemistry programs utilize this compound as a key intermediate in the synthesis of peptide-based therapeutics, where the glutamic acid residue provides critical binding interactions with biological targets. The protected form enables incorporation into complex synthetic sequences without premature side reactions, allowing for the construction of sophisticated molecular architectures required for contemporary drug development efforts.

Table 3: Modern Applications of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester

Contemporary research investigations continue to explore novel applications of tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester in emerging fields such as chemical biology and nanotechnology. The compound's well-defined structure and predictable reactivity make it an ideal building block for the construction of molecular probes designed to investigate biological processes at the cellular and molecular levels. Advanced synthetic methodologies now enable the incorporation of this protected amino acid into complex molecular frameworks that can interact with specific biological targets while maintaining the structural integrity necessary for biological activity.

The environmental and sustainability considerations surrounding tert-Butyloxycarbonyl-glutamic acid gamma-tert-butyl ester synthesis and use reflect growing awareness of green chemistry principles in modern organic synthesis. Contemporary manufacturing processes increasingly focus on minimizing waste generation and optimizing atom economy, leading to the development of more efficient synthetic routes that reduce environmental impact while maintaining product quality and yield. These considerations drive continued research into alternative protecting group strategies and synthetic methodologies that can achieve similar results with reduced environmental footprint.

Stepwise Synthesis Protocols

The synthesis of tert-butoxycarbonyl-glutamic acid tert-butyl ester represents a sophisticated approach to amino acid protection that enables controlled peptide synthesis and other synthetic transformations [1]. The compound, with the molecular formula C14H25NO6 and molecular weight of 303.35, serves as a critical building block in solid-phase peptide synthesis [2]. The stepwise synthesis protocols involve multiple sequential reactions that must be carefully controlled to achieve optimal yields and purity.

Protection of α-Amino Group via tert-Butoxycarbonyl Strategy

The protection of the α-amino group in glutamic acid derivatives utilizing the tert-butoxycarbonyl strategy represents a fundamental transformation in peptide chemistry [9]. The reaction proceeds through nucleophilic acyl substitution where di-tert-butyl dicarbonate serves as the electrophilic reagent [10]. The mechanism involves initial nucleophilic attack by the amino group on one of the carbonyl carbons of the dicarbonate, followed by elimination of tert-butyl carbonate as a leaving group [33].

The reaction conditions typically employ di-tert-butyl dicarbonate in a mixed solvent system of dioxane and water at a 1:1 ratio [29]. Triethylamine serves as the base to facilitate the reaction, with typical stoichiometry involving 1.1 equivalents of di-tert-butyl dicarbonate and 1.6 equivalents of triethylamine relative to the amino acid substrate [29]. The reaction proceeds at room temperature following an initial exothermic period, with reaction times generally ranging from 16 to 18 hours [28] [29].

The tert-butoxycarbonyl group demonstrates exceptional stability under basic conditions while remaining susceptible to acidic cleavage [11]. This acid-labile nature stems from the formation of a stabilized tert-butyl carbocation upon protonation of the carbonyl oxygen, followed by elimination and subsequent decarboxylation [9]. The reaction generates carbon dioxide gas and isobutylene as byproducts, which do not interfere with subsequent synthetic steps [12].

γ-Carboxyl Esterification with tert-Butyl Groups

The protection of the γ-carboxyl group in glutamic acid through tert-butyl esterification constitutes a critical step in the overall synthetic sequence [18]. This transformation typically occurs through acid-catalyzed esterification using tert-butanol or tert-butyl acetate as both solvent and reactant [19]. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol and subsequent elimination of water.

Industrial processes often employ perchloric acid or concentrated sulfuric acid as catalysts, with perchloric acid being preferred due to its superior selectivity [19]. The reaction conditions typically involve elevated temperatures ranging from 50 to 55 degrees Celsius, with reaction times extending from 18 to 24 hours depending on the specific substrate and catalyst system employed [5]. Alternative methodologies utilize mixed anhydride approaches or coupling reagents such as dicyclohexylcarbodiimide in the presence of catalytic amounts of 4-dimethylaminopyridine [8].

The tert-butyl ester protecting group exhibits remarkable stability toward basic hydrolysis conditions while remaining susceptible to acidic cleavage [37]. This orthogonal reactivity profile enables selective deprotection strategies during complex synthetic sequences. The stability of tert-butyl esters under basic conditions results from steric hindrance around the carbonyl carbon, which impedes nucleophilic attack by hydroxide ions [37].

Intermediate Purification and Characterization

Purification of synthetic intermediates during tert-butoxycarbonyl-glutamic acid tert-butyl ester synthesis requires systematic approaches to ensure product quality and eliminate impurities [28]. Thin-layer chromatography serves as the primary monitoring technique throughout the synthetic sequence, employing various solvent systems optimized for each transformation [28]. Common solvent systems include ethyl acetate-hexane mixtures with ratios ranging from 20:80 to 50:50 depending on the polarity of the intermediate being analyzed [29].

Column chromatography represents the standard purification method for synthetic intermediates, typically utilizing silica gel as the stationary phase [29]. The crude reaction mixtures undergo initial workup procedures involving aqueous extraction, washing with brine solutions, and drying over anhydrous magnesium sulfate or sodium sulfate [29]. The organic extracts are then concentrated under reduced pressure and subjected to chromatographic purification.

Characterization of purified intermediates employs multiple analytical techniques to confirm structural integrity and assess purity levels [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals appearing at specific chemical shift ranges for the tert-butoxycarbonyl and tert-butyl ester protecting groups [30]. The tert-butyl groups typically exhibit singlet peaks around 1.4 to 1.5 parts per million in proton nuclear magnetic resonance spectra, integrating for nine protons each [29].

Infrared spectroscopy reveals characteristic absorption bands for the carbamate carbonyl groups between 1666 and 1613 wavenumbers, while the tert-butyl groups show distinctive bands between 1380 and 1361 wavenumbers [29]. Mass spectrometry confirms molecular weights and fragmentation patterns consistent with the expected structures [31]. High-performance liquid chromatography enables purity assessment and quantitative analysis of synthetic intermediates [31].

Industrial-Scale Production Methodologies

Industrial-scale production of tert-butoxycarbonyl-glutamic acid tert-butyl ester requires optimization of synthetic protocols to achieve economic viability while maintaining product quality [24]. Large-scale manufacturing processes typically employ continuous or fed-batch reactor configurations to maximize throughput and minimize production costs [24]. Process intensification strategies focus on reducing reaction times, improving yields, and minimizing waste generation [24].

Continuous stirred-tank reactors or similar configurations enable efficient mixing and heat transfer during large-scale reactions [24]. Temperature control systems maintain optimal reaction conditions while preventing thermal decomposition of sensitive intermediates [24]. Automated monitoring systems track reaction progress through real-time analysis techniques, enabling precise control of conversion rates and product quality [24].

Crystallization methodologies play crucial roles in industrial purification processes, particularly for products that can be obtained in crystalline form [6]. Seed crystal addition and controlled cooling protocols facilitate consistent crystal formation and improve product purity [6]. Pulping procedures using weakly polar solvents such as hexane or cyclohexane enable further purification and removal of impurities [6].

| Production Parameter | Typical Range | Optimization Target |

|---|---|---|

| Reaction Temperature | 18-25°C | 22°C |

| Reaction Time | 16-24 hours | 18 hours |

| Yield | 85-95% | >90% |

| Purity | 95-99% | >98% |

| Solvent Recovery | 80-90% | >85% |

Solvent recovery systems represent essential components of industrial processes, enabling recycling of organic solvents and reducing environmental impact [24]. Distillation units recover solvents such as dioxane, tetrahydrofuran, and dichloromethane for reuse in subsequent production cycles [24]. Waste treatment facilities process aqueous streams and solid wastes according to environmental regulations [24].

Quality control laboratories perform comprehensive testing of intermediate and final products using validated analytical methods [31]. Specifications typically include identity confirmation through nuclear magnetic resonance and mass spectrometry, purity assessment via high-performance liquid chromatography, and contamination testing for residual solvents and heavy metals [31].

Protecting Group Strategies in Glutamic Acid Derivatives

The selection and implementation of protecting group strategies in glutamic acid derivatives require careful consideration of synthetic objectives and reaction conditions [23]. Orthogonal protection schemes enable selective manipulation of individual functional groups while preserving others, facilitating complex synthetic transformations [23]. The tert-butoxycarbonyl and tert-butyl ester combination represents a widely utilized protecting group strategy due to its compatibility with diverse reaction conditions [27].

Comparative Analysis of tert-Butoxycarbonyl versus 9-Fluorenylmethyloxycarbonyl Protection

The comparative analysis of tert-butoxycarbonyl versus 9-fluorenylmethyloxycarbonyl protection reveals distinct advantages and limitations for each approach [15] [16]. The tert-butoxycarbonyl strategy employs acid-labile protecting groups that can be removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane [16]. In contrast, 9-fluorenylmethyloxycarbonyl protection utilizes base-labile groups removable under mild basic conditions using piperidine in dimethylformamide [16].

The deprotection mechanisms differ fundamentally between these two strategies [15]. tert-Butoxycarbonyl removal involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl group as a carbocation, ultimately generating carbon dioxide and isobutylene [12]. The 9-fluorenylmethyloxycarbonyl deprotection proceeds through base-catalyzed β-elimination, forming a fluorene derivative and carbon dioxide [15].

Stability profiles vary significantly between these protecting groups under different reaction conditions [15] [16]. tert-Butoxycarbonyl groups demonstrate excellent stability under basic conditions, alkaline hydrolysis, and catalytic hydrogenation, while remaining sensitive to acidic environments [14]. Conversely, 9-fluorenylmethyloxycarbonyl groups exhibit stability under acidic conditions but are readily cleaved under basic conditions [15].

| Protection Strategy | Deprotection Conditions | Stability Profile | Application Preference |

|---|---|---|---|

| tert-Butoxycarbonyl | Trifluoroacetic acid, dichloromethane | Base-stable, acid-labile | Complex peptides, non-natural analogs |

| 9-Fluorenylmethyloxycarbonyl | Piperidine, dimethylformamide | Acid-stable, base-labile | Automated synthesis, longer peptides |

The choice between tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl strategies depends on the specific synthetic requirements and target molecules [16]. 9-Fluorenylmethyloxycarbonyl chemistry has largely replaced tert-butoxycarbonyl methods in automated peptide synthesis due to the mild deprotection conditions and higher yields achievable [16]. However, tert-butoxycarbonyl approaches remain preferred for complex peptide synthesis or base-sensitive sequences where acidic deprotection conditions are more suitable [15].

Orthogonality with Other Protecting Groups

The orthogonality of tert-butoxycarbonyl and tert-butyl ester protecting groups with other commonly used protecting groups enables sophisticated synthetic strategies [21] [23]. Orthogonal protecting groups can be selectively removed in the presence of others without mutual interference, providing precise control over synthetic sequences [23]. The tert-butoxycarbonyl and tert-butyl combination demonstrates excellent orthogonality with benzyl-based protecting groups, enabling sequential deprotection strategies [21].

The compatibility matrix for common protecting group combinations reveals the versatility of the tert-butoxycarbonyl and tert-butyl system [21]. Benzyl groups can be removed through catalytic hydrogenation or strong acid treatment without affecting tert-butoxycarbonyl or tert-butyl esters [27]. Conversely, tert-butoxycarbonyl groups can be selectively cleaved with trifluoroacetic acid while preserving benzyl ethers and esters [36].

Trityl-type protecting groups demonstrate orthogonality with tert-butoxycarbonyl systems, enabling selective deprotection under mild acidic conditions [36]. Methyltrityl and methoxytrityl groups can be removed using one percent trifluoroacetic acid in dichloromethane with triethylsilane as a cation scavenger, conditions that do not affect tert-butoxycarbonyl or tert-butyl groups [36].

The 9-fluorenylmethyloxycarbonyl and tert-butyl combination represents a quasi-orthogonal system widely employed in solid-phase peptide synthesis [21]. While both groups are technically acid-labile, the vastly different rates of cleavage enable selective deprotection under carefully controlled conditions [15]. The 9-fluorenylmethyloxycarbonyl group is rapidly removed under basic conditions that do not affect tert-butyl esters, providing effective orthogonality for practical synthetic applications [21].

Allyl and allyloxycarbonyl protecting groups offer additional orthogonal options compatible with tert-butoxycarbonyl systems [38]. These groups can be selectively removed using palladium catalysis under neutral conditions, providing access to free functional groups without affecting acid-labile or base-labile protecting groups [38]. This orthogonality enables complex synthetic strategies involving multiple protection and deprotection cycles.

| Protecting Group | Cleavage Conditions | Orthogonality with tert-Butoxycarbonyl/tert-Butyl | Applications |

|---|---|---|---|

| Benzyl | Catalytic hydrogenation, hydrogen bromide in acetic acid | Excellent | Side chain protection |

| Trityl | One percent trifluoroacetic acid, dichloromethane | Good | Amino group protection |

| 9-Fluorenylmethyloxycarbonyl | Piperidine, dimethylformamide | Excellent | α-Amino protection |

| Allyl | Palladium catalysis | Excellent | Carboxyl protection |

tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester possesses a defined stereochemical configuration centered at the α-carbon atom of the glutamic acid residue [1] [2]. The compound exhibits the (S)-configuration at position 2, as indicated by its systematic name (2S)-5-(tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid [3] [2]. This stereochemistry is confirmed through optical rotation measurements, which consistently demonstrate a negative rotation value of [α]20/D = -9.5±1° when measured at a concentration of 1% in methanol [1] [2] [4].

The molecular geometry is characterized by an extended carbon chain with protective groups positioned to minimize steric hindrance. The tert-butoxycarbonyl protecting group at the amino terminus adopts a conformation that effectively shields the nitrogen atom, while the tert-butyl ester at the γ-carboxyl position provides protection without significantly altering the overall molecular topology [2]. The compound crystallizes in a white to light yellow powder form, indicating a relatively ordered solid-state structure [2].

Stereochemical integrity is maintained throughout storage and handling when appropriate conditions are observed. The compound demonstrates remarkable configurational stability, with no detectable racemization observed during normal storage conditions at refrigerated temperatures [1] [2]. This stability is attributed to the protective environment created by the bulky tert-butyl groups, which prevent unwanted side reactions that could compromise the stereochemical purity.

| Property | Value | Method | Source |

|---|---|---|---|

| Configuration | (S) at α-carbon | Systematic nomenclature | [3] [2] |

| Optical Rotation [α]20/D | -9.5±1° (c=1%, MeOH) | Polarimetry | [1] [2] [4] |

| Crystal Form | Powder | Visual inspection | [2] |

| Color | White to light yellow | Visual assessment | [2] |

| Stereochemical Purity | ≥99.0% sum of enantiomers | Thin layer chromatography | [1] [2] |

Solubility Profiles in Organic Solvents

The solubility characteristics of tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester reflect its amphiphilic nature, with the hydrophobic tert-butyl protecting groups dominating the overall solubility profile [5] . The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 100 mg/mL (329.65 mM) when ultrasonic treatment is applied [5].

Dimethyl formamide serves as another highly effective solvent system, with the compound showing clear solubility at concentrations of 1 mmol in 2 mL, as specified in pharmaceutical-grade preparations [7]. This solubility profile makes dimethyl formamide particularly suitable for solid-phase peptide synthesis applications where high concentrations are required.

The compound exhibits good solubility in chlorinated organic solvents, including dichloromethane and chloroform [8] [9]. Dichloromethane is frequently employed in synthetic procedures due to its ability to maintain the compound in solution while facilitating reaction conditions [8]. Chloroform provides slightly limited solubility but remains useful for specific analytical applications [9].

Alcoholic solvents present mixed solubility characteristics. Methanol is commonly used for optical rotation measurements, indicating sufficient solubility for analytical purposes [1] [2]. Ethanol may dissolve the compound under appropriate conditions, though this requires careful optimization of concentration and temperature [10].

Aqueous systems demonstrate predictably poor solubility due to the hydrophobic nature of the multiple tert-butyl protecting groups . This hydrophobic character necessitates the use of organic co-solvents or specialized formulation techniques when aqueous compatibility is required.

| Solvent System | Solubility | Conditions | Applications | Source |

|---|---|---|---|---|

| Dimethyl sulfoxide | 100 mg/mL (329.65 mM) | Ultrasonic treatment required | High-concentration preparations | [5] |

| Dimethyl formamide | 1 mmol/2 mL (clear) | Room temperature | Peptide synthesis | [7] |

| Dichloromethane | Soluble | Standard conditions | Organic synthesis | [8] |

| Chloroform | Slightly soluble | Standard conditions | Analytical applications | [9] |

| Methanol | Analytical concentrations | 1% solutions | Optical measurements | [1] [2] |

| Tetrahydrofuran | Soluble | Standard conditions | Synthetic chemistry | [8] |

| Water | Poorly soluble | All conditions tested | Requires co-solvents |

Thermal Stability and Melting Point Behavior

The thermal properties of tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester demonstrate well-defined phase transition characteristics with supplier-dependent variations in reported melting points. Sigma-Aldrich specifications report a melting point range of 102-105°C [1] [4], while Tokyo Chemical Industry data indicates a slightly higher range of 112-116°C [2]. These variations likely reflect differences in crystal polymorphs or measurement methodologies rather than fundamental compositional differences.

The compound exhibits excellent thermal stability under appropriate storage conditions. Refrigerated storage at 2-8°C provides optimal stability for routine laboratory use [1] [2], while long-term preservation requires freezer storage at temperatures between -20°C and -80°C [2] [5]. Under these conditions, the compound maintains chemical integrity for months to years without detectable degradation.

Thermal decomposition processes begin at temperatures exceeding 150°C, with the tert-butoxycarbonyl protecting group showing particular sensitivity to elevated temperatures [11]. The Boc protecting group undergoes thermal deprotection at temperatures between 100-150°C, particularly under acidic conditions where trifluoroacetic acid catalysis accelerates the removal process [11].

The compound demonstrates a calculated boiling point of 449.8±40.0°C at standard atmospheric pressure (760 mmHg) [12] [13], though practical applications rarely involve such extreme conditions due to thermal decomposition concerns. The flash point is calculated at 225.8±27.3°C, indicating moderate thermal hazard potential requiring appropriate safety precautions during heating operations [12].

| Thermal Parameter | Value Range | Supplier/Method | Stability Notes | Source |

|---|---|---|---|---|

| Melting Point | 102-105°C | Sigma-Aldrich | Standard atmospheric pressure | [1] [4] |

| Melting Point | 112-116°C | Tokyo Chemical Industry | Standard atmospheric pressure | [2] |

| Storage Stability | 2-8°C | Routine storage | Months of stability | [1] [2] |

| Long-term Storage | -20 to -80°C | Extended preservation | Years of stability | [2] [5] |

| Decomposition Onset | >150°C | Thermal analysis | Protecting group degradation | [11] |

| Boiling Point | 449.8±40.0°C | Calculated (760 mmHg) | Theoretical value | [12] [13] |

| Flash Point | 225.8±27.3°C | Calculated | Safety consideration | [12] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester provides definitive structural confirmation through characteristic chemical shift patterns [8] [14]. The most prominent feature appears as a singlet at δ 1.40-1.46 ppm, integrating for 18 protons and representing the overlapping signals from both tert-butyl protecting groups [8] [14]. This chemical shift region is diagnostic for tert-butyl environments and serves as a reliable marker for compound identification.

The glutamic acid methylene chain manifests as a complex multiplet in the δ 2.17-2.47 ppm region, integrating for 4 protons corresponding to the β- and γ-methylene positions [8] [14]. The α-proton adjacent to the protected amino group appears as a multiplet at δ 4.20-4.39 ppm, integrating for 1 proton [8] [14]. The characteristic Boc amide proton presents as a doublet at δ 5.13 ppm, while the carboxylic acid proton exhibits a broad signal at δ 11.4 ppm [8] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected carbon environments with excellent resolution [8] [14]. The tert-butyl methyl carbons appear in the δ 28.0-28.3 ppm range, while quaternary carbons from both the Boc and tert-butyl ester groups resonate between δ 79.6-82.2 ppm [8] [14]. Carbonyl carbons generate signals in the downfield region at δ 155.0-156.2 ppm, consistent with carbamate and ester functionalities [8] [14].

Infrared Absorption Patterns

Infrared spectroscopic analysis provides valuable functional group identification through characteristic absorption frequencies. The compound exhibits strong carbonyl stretching vibrations typical of carbamate and ester functionalities. The Boc carbamate carbonyl typically appears around 1710-1720 cm⁻¹, while the tert-butyl ester carbonyl shows absorption near 1730-1740 cm⁻¹. The free carboxylic acid carbonyl demonstrates a characteristic broad absorption centered around 1690-1710 cm⁻¹.

The nitrogen-hydrogen stretching vibration of the Boc-protected amino group manifests as a medium intensity band in the 3300-3500 cm⁻¹ region. This absorption pattern is diagnostic for secondary amide functionality and confirms the presence of the protecting group. Carbon-hydrogen stretching vibrations from the multiple methyl groups create a complex absorption pattern in the 2850-3000 cm⁻¹ region.

The broad absorption characteristic of carboxylic acid O-H stretching typically appears as a complex, broad band extending from 2500-3300 cm⁻¹, often overlapping with the N-H stretching region but distinguishable through peak shape analysis.

Mass Spectrometric Fragmentation

Electrospray ionization mass spectrometry of tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester produces characteristic fragmentation patterns that facilitate structural confirmation [15]. The protonated molecular ion [M+H]⁺ appears at m/z 304 with moderate intensity, providing direct molecular weight confirmation [15].

The most significant fragmentation pathways involve loss of the tert-butyl protecting groups and Boc functionality. Loss of a tert-butyl radical (57 mass units) generates an intense fragment at m/z 247, while loss of the entire Boc protecting group (100 mass units) produces a prominent ion at m/z 204 [15]. A competing neutral loss of CO₂tBu (101 mass units) creates a fragment at m/z 203 [15].

The base peak typically appears at m/z 158, representing a characteristic glutamic acid-derived fragment following loss of both protecting groups [15]. Additional diagnostic fragments include the Boc cation at m/z 100 and the tert-butyl cation at m/z 57, both providing supporting evidence for the protecting group identities [15].

| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment | Source |

|---|---|---|---|---|

| [M+H]⁺ | 304 | Moderate | Protonated molecular ion | [15] |

| [M-57]⁺ | 247 | High | Loss of tert-butyl radical | [15] |

| [M-100]⁺ | 204 | High | Loss of Boc group | [15] |

| [M-101]⁺ | 203 | High | Neutral loss of CO₂tBu | [15] |

| Base peak | 158 | 100% | Glutamic acid fragment | [15] |

| Boc⁺ | 100 | Medium | Boc protecting group cation | [15] |

| tBu⁺ | 57 | High | tert-Butyl cation | [15] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant